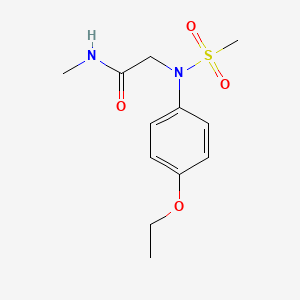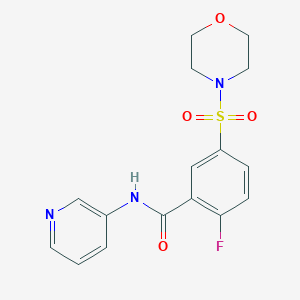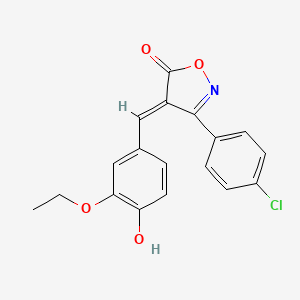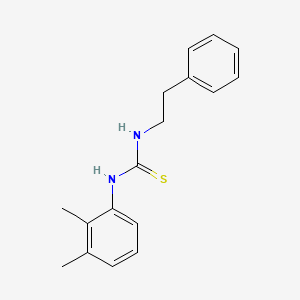![molecular formula C14H13BrO2 B5872811 {3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
{3-[(4-bromobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significance in recent years due to its potential applications in scientific research. This compound is a benzyl ether derivative of phenylmethanol, and its unique chemical structure makes it useful in various fields of study.
Scientific Research Applications
{3-[(4-bromobenzyl)oxy]phenyl}methanol has various scientific research applications. One of its primary applications is in the field of medicinal chemistry. Researchers have found that this compound has potential as a drug candidate due to its ability to inhibit certain enzymes and receptors in the body. It has been studied for its potential use in treating cancer, inflammation, and other diseases.
Another application of {3-[(4-bromobenzyl)oxy]phenyl}methanol is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other complex molecules. Its unique chemical structure makes it useful in the development of new drugs, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of {3-[(4-bromobenzyl)oxy]phenyl}methanol is not fully understood. However, researchers have found that this compound can inhibit certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
{3-[(4-bromobenzyl)oxy]phenyl}methanol has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and RTK. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of {3-[(4-bromobenzyl)oxy]phenyl}methanol is its unique chemical structure, which makes it useful in the development of new drugs and materials. Another advantage is its potential as a drug candidate for the treatment of cancer and inflammation.
One limitation of {3-[(4-bromobenzyl)oxy]phenyl}methanol is its limited solubility in water, which can make it difficult to work with in lab experiments. Another limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for the study of {3-[(4-bromobenzyl)oxy]phenyl}methanol. One direction is the development of new drugs and materials using this compound as a building block. Another direction is the study of its mechanism of action and biochemical and physiological effects, which could lead to the development of new therapies for cancer and inflammation.
Conclusion
In conclusion, {3-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound with potential applications in various fields of study. Its unique chemical structure makes it useful in the development of new drugs and materials, and its potential as a drug candidate for the treatment of cancer and inflammation is promising. Further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesis Methods
{3-[(4-bromobenzyl)oxy]phenyl}methanol can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxyphenylmethanol with 4-bromobenzyl bromide in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of {3-[(4-bromobenzyl)oxy]phenyl}methanol as a white solid.
properties
IUPAC Name |
[3-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOZMIINRXBPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)

![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)


![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)